Theophylline Sodium Acetate

Description

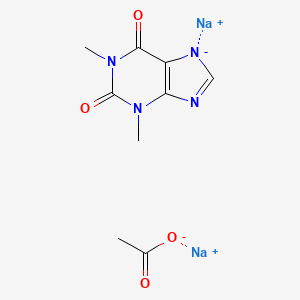

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;1,3-dimethyl-2-oxopurin-6-olate;acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O2.C2H4O2.2Na/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;1-2(3)4;;/h3,12H,1-2H3;1H3,(H,3,4);;/q;;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRNMXPUTQVFOA-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CN1C(=C2C(=NC=N2)N(C1=O)C)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4Na2O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

8002-89-9 | |

| Record name | Theophylline sodium acetate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008002899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Theophyllol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THEOPHYLLINE SODIUM ACETATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75YK6TWH9F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis of Theophylline Sodium Acetate

This guide provides a comprehensive overview and detailed protocols for the laboratory preparation of Theophylline Sodium Acetate, intended for researchers, scientists, and professionals in drug development.

Introduction

Theophylline Sodium Acetate is an equimolar mixture of theophylline sodium and sodium acetate, often containing one molecule of water of hydration.[1][2] It presents as a white, odorless, crystalline powder with a bitter taste.[1] This compound is soluble in water but insoluble in organic solvents like alcohol, chloroform, or ether.[1] Theophylline and its derivatives are primarily utilized as bronchodilators for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) due to their activity as phosphodiesterase (PDE) inhibitors, adenosine receptor antagonists, and histone deacetylase (HDAC) activators.[3][4][5]

Synthesis Principle

The preparation of Theophylline Sodium Acetate is not a direct single-step synthesis of a new molecular entity but rather the formulation of a stable, equimolar salt mixture. The process involves two key stages:

-

Synthesis of Theophylline Sodium: Theophylline, a weakly acidic xanthine derivative, is reacted with a strong base, typically sodium hydroxide, to form the more soluble theophylline sodium salt.

-

Formation of the Equimolar Mixture: The synthesized theophylline sodium is then combined with an equimolar amount of sodium acetate to produce Theophylline Sodium Acetate.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of theophylline sodium and the subsequent preparation of theophylline sodium acetate.

3.1. Synthesis of Theophylline Sodium

This protocol is adapted from established procedures for the formation of theophylline salts.[6]

Materials and Reagents:

-

Theophylline (anhydrous)

-

Sodium Hydroxide (NaOH)

-

Ethanol (96%)

-

Diethyl Ether

-

Deionized Water

-

Phosphorus Pentoxide (for desiccation)

Equipment:

-

Round-bottom flask

-

Heating mantle with magnetic stirrer

-

Thermometer

-

Ice bath

-

Büchner funnel and filtration flask

-

Vacuum desiccator

Procedure:

-

In a round-bottom flask, dissolve theophylline (0.2 mol) in 120 mL of 50% aqueous ethanol. Heat the mixture to 80°C with stirring until all theophylline is dissolved.

-

Slowly add 50 mL of 4 N sodium hydroxide solution (0.2 mol) to the theophylline solution while maintaining the temperature at 80°C.

-

After the addition is complete, cool the reaction mixture in an ice bath to 0°C to induce the precipitation of theophylline sodium.

-

Collect the white precipitate by vacuum filtration using a Büchner funnel.

-

Wash the precipitate sequentially with 50 mL of cold 96% ethanol and then with 100 mL of diethyl ether to remove any unreacted starting materials and residual solvent.

-

Dry the resulting anhydrous theophylline sodium salt in a vacuum desiccator over phosphorus pentoxide to a constant weight.

3.2. Preparation of Theophylline Sodium Acetate

Materials and Reagents:

-

Theophylline Sodium (anhydrous, prepared as above)

-

Sodium Acetate (anhydrous)

-

Deionized Water

Equipment:

-

Beaker

-

Magnetic stirrer

-

Rotary evaporator or lyophilizer (optional, for solid product isolation)

Procedure:

-

Accurately weigh equimolar quantities of the prepared anhydrous theophylline sodium and anhydrous sodium acetate.

-

In a beaker, dissolve both components in a minimal amount of deionized water with stirring until a clear solution is obtained.

-

The resulting aqueous solution is Theophylline Sodium Acetate.

-

For the isolation of a solid product, the water can be removed by evaporation under reduced pressure using a rotary evaporator or by freeze-drying (lyophilization) to yield the final crystalline powder.

Quantitative Data

The table below summarizes the key quantitative data for the compounds involved in the synthesis.

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) |

| Theophylline | C₇H₈N₄O₂ | 180.16 |

| Sodium Hydroxide | NaOH | 40.00 |

| Theophylline Sodium | C₇H₇N₄NaO₂ | 202.14 |

| Sodium Acetate | C₂H₃NaO₂ | 82.03 |

| Theophylline Sodium Acetate | C₉H₁₀N₄Na₂O₄ | 284.18 |

Characterization

The identity and purity of the synthesized product can be confirmed using standard analytical techniques:

-

Melting Point: Theophylline has a melting range between 270°C and 274°C.[7][8]

-

Infrared (IR) Spectroscopy: To confirm the presence of characteristic functional groups of theophylline and acetate.

-

pH: A saturated solution of Theophylline Sodium Glycinate (a related compound) has a pH between 8.5 and 9.5, and a similar range would be expected for the acetate salt.[8]

-

Chromatography (HPLC): To determine the purity and quantify the amount of theophylline in the final product.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the key processes in the synthesis of Theophylline Sodium Acetate.

References

- 1. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. uspbpep.com [uspbpep.com]

- 8. ftp.uspbpep.com [ftp.uspbpep.com]

The Cellular Choreography of Theophylline Sodium Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theophylline, a methylxanthine derivative, has been a cornerstone in the treatment of respiratory diseases for decades. Its sodium acetate salt is often utilized to improve solubility. While its clinical efficacy is well-established, a deeper understanding of its mechanism of action at the cellular level is crucial for optimizing its therapeutic use and for the development of novel drug candidates. This technical guide provides a comprehensive overview of the molecular interactions and signaling pathways modulated by theophylline sodium acetate in cellular models. We will delve into its primary mechanisms of action, including phosphodiesterase inhibition, adenosine receptor antagonism, and histone deacetylase modulation, supported by quantitative data and detailed experimental protocols.

Core Mechanisms of Action

Theophylline's therapeutic effects are not attributed to a single molecular target but rather to a complex interplay of multiple actions. The primary mechanisms that have been elucidated are:

-

Non-selective Phosphodiesterase (PDE) Inhibition: Theophylline inhibits various PDE isoenzymes, with a notable effect on PDE3 and PDE4.[1] This inhibition leads to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2]

-

Adenosine Receptor Antagonism: Theophylline is a non-selective antagonist of adenosine receptors, particularly A1, A2a, and A2b.[3][4] By blocking these receptors, theophylline counteracts the bronchoconstrictor and pro-inflammatory effects of adenosine.[3]

-

Histone Deacetylase (HDAC) Activation: At lower, anti-inflammatory concentrations, theophylline has been shown to activate HDACs, specifically HDAC2.[5][6] This action leads to the suppression of inflammatory gene expression.[6]

These core mechanisms trigger a cascade of downstream signaling events that ultimately result in the diverse physiological effects of theophylline, including bronchodilation, anti-inflammatory responses, and immunomodulation.

Quantitative Data Summary

The following tables summarize key quantitative data related to the cellular effects of theophylline.

| Cellular Effect | Cell Line/Model | Parameter | Value | Reference |

| Apoptosis Induction | Human epithelial tumor cells | IC50 (48h) | 2.5 mM | [7] |

| HDAC Activation | A549 (human lung epithelium) | Maximal Activation | 10⁻⁵ M | [5] |

| HDAC Inhibition (at high conc.) | A549 (human lung epithelium) | Inhibition | 10⁻⁴ to 10⁻³ M | [5] |

| PI3K Inhibition | In vitro lipid kinase assay | IC50 (p110δ) | 75 µM | [2] |

| PI3K Inhibition | In vitro lipid kinase assay | IC50 (p110α) | 300 µM | [2] |

| PI3K Inhibition | In vitro lipid kinase assay | IC50 (p110β and p110γ) | 800 µM | [2] |

Signaling Pathways

Theophylline's engagement with its primary targets initiates several key signaling pathways.

PDE Inhibition and cAMP/PKA/CREB Pathway

By inhibiting PDEs, theophylline increases intracellular cAMP levels.[2] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB).[8] Phosphorylated CREB (pCREB) then translocates to the nucleus and promotes the transcription of genes involved in anti-inflammatory responses and smooth muscle relaxation.

References

- 1. cAMP ELISA Kit - Intracellular (ab323511) | Abcam [abcam.com]

- 2. Cell and Nuclear Extraction Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Measurement of Intracellular cAMP Levels Using the Cyclic Nucleotide XP Enzymatic Immunoassay Kit in Bacteria [bio-protocol.org]

- 4. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PDE-Glo™ Phosphodiesterase Assay Protocol [promega.com]

- 6. resources.novusbio.com [resources.novusbio.com]

- 7. Western blotting [bio-protocol.org]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

Theophylline Sodium Acetate as a Phosphodiesterase (PDE) Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theophylline, a methylxanthine derivative, has been a cornerstone in the treatment of respiratory diseases for decades. Its therapeutic effects are largely attributed to its role as a non-selective phosphodiesterase (PDE) inhibitor. Theophylline Sodium Acetate, a more soluble salt form, offers similar pharmacological activity. This technical guide provides an in-depth analysis of Theophylline Sodium Acetate's mechanism of action as a PDE inhibitor, its impact on key signaling pathways, and detailed experimental protocols for its study. While theophylline is known to inhibit multiple PDE isoforms, specific quantitative data on the inhibitory concentration (IC50) for each subtype is not consistently available in the literature, reflecting a need for further focused research in this area.

Introduction

Theophylline has long been utilized for its bronchodilatory and anti-inflammatory properties in the management of asthma and chronic obstructive pulmonary disease (COPD). While its clinical use has evolved with the advent of more selective therapeutic agents, the study of its mechanism of action continues to provide valuable insights into the roles of phosphodiesterases in cellular signaling and disease pathology. Theophylline Sodium Acetate is a salt of theophylline that enhances its solubility, facilitating its administration and use in experimental settings.

The primary mechanism of action of theophylline is the non-selective inhibition of cyclic nucleotide phosphodiesterases (PDEs), enzymes responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDEs, theophylline increases intracellular levels of these cyclic nucleotides, leading to a cascade of downstream effects that culminate in its therapeutic actions. Beyond PDE inhibition, it is also recognized that theophylline acts as an antagonist of adenosine receptors and can modulate histone deacetylase (HDAC) activity, contributing to its overall pharmacological profile.[2][3]

Mechanism of Action: Phosphodiesterase Inhibition

The phosphodiesterase superfamily comprises 11 families (PDE1-PDE11), each with multiple isoforms that exhibit distinct substrate specificities (cAMP or cGMP), tissue distribution, and regulatory properties. Theophylline's non-selective nature means it can inhibit multiple PDE families, although its affinity for each varies. The inhibition of PDE, particularly isoforms PDE3 and PDE4, is considered central to its therapeutic effects in airway diseases.[2][4]

Impact on Cyclic Nucleotide Signaling

Inhibition of PDE leads to the accumulation of intracellular cAMP and cGMP.

-

cAMP: Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. In airway smooth muscle cells, this leads to relaxation and bronchodilation. In inflammatory cells, increased cAMP can suppress the release of pro-inflammatory mediators.[2]

-

cGMP: While theophylline's effects are more commonly associated with cAMP, inhibition of cGMP-degrading PDEs can also contribute to smooth muscle relaxation.

The following diagram illustrates the core mechanism of theophylline's action on the cAMP signaling pathway.

Quantitative Data on PDE Inhibition

A comprehensive analysis of the inhibitory activity of Theophylline Sodium Acetate against all PDE isoforms is limited in the existing literature. Theophylline is generally characterized as a non-selective inhibitor, with most of its therapeutic action in respiratory diseases attributed to the inhibition of PDE3 and PDE4. The table below summarizes the available quantitative data.

| PDE Isoform | IC50 (µM) | Tissue/Assay Condition | Reference |

| Total PDE | 665 | Human pregnant myometrium | [5] |

| PDE3 | Data not consistently available | - | - |

| PDE4 | Data not consistently available | - | - |

Note: The lack of specific IC50 values for Theophylline Sodium Acetate against a comprehensive panel of PDE isoforms represents a significant knowledge gap. The provided IC50 value is for theophylline's general PDE-inhibiting effect and may not be representative of its potency against individual isoforms.

Downstream Signaling Pathways

Theophylline's influence extends beyond simple bronchodilation, impacting key inflammatory signaling pathways.

Inhibition of NF-κB Activation

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor in the inflammatory response. Theophylline has been shown to inhibit the activation of NF-κB.[3][6] It achieves this by preventing the degradation of the inhibitory protein IκBα.[6] In its inactive state, NF-κB is sequestered in the cytoplasm by IκBα. Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. By preserving IκBα, theophylline effectively traps NF-κB in the cytoplasm, thereby suppressing the inflammatory cascade.[3][6]

Modulation of Interleukin-10 (IL-10) Production

Interleukin-10 is an anti-inflammatory cytokine that plays a crucial role in regulating the immune response. Some studies suggest that theophylline can increase the production of IL-10, which may contribute to its anti-inflammatory effects.[7] However, other research has indicated that low-dose theophylline does not significantly upregulate IL-10 in alveolar macrophages of asthmatic patients.[8] The dose-dependent and cell-type-specific effects of theophylline on IL-10 signaling require further investigation.

Adenosine Receptor Antagonism

In addition to PDE inhibition, theophylline is a non-selective antagonist of adenosine receptors (A1, A2A, and A2B).[2][9] Adenosine is a nucleoside that can induce bronchoconstriction and promote inflammation. By blocking adenosine receptors, theophylline can counteract these effects, contributing to its bronchodilatory and anti-inflammatory actions.[9] This dual mechanism of action distinguishes theophylline from more selective PDE inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments related to the study of Theophylline Sodium Acetate as a PDE inhibitor.

Phosphodiesterase (PDE) Activity Assay (Radiometric Method)

This protocol is adapted from a standard two-step radioassay for measuring cAMP-specific PDE activity.[1]

Materials:

-

Theophylline Sodium Acetate

-

Purified PDE enzyme or cell/tissue lysate

-

Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 1 mM MgCl2, 1 mM dithiothreitol)

-

[³H]-cAMP (radiolabeled substrate)

-

Unlabeled cAMP (cold substrate)

-

Snake venom phosphatase (from Crotalus atrox)

-

Anion-exchange resin (e.g., Dowex)

-

Scintillation fluid

-

Microcentrifuge tubes

-

Water bath

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, a known amount of PDE enzyme or lysate, and varying concentrations of Theophylline Sodium Acetate (or vehicle control).

-

Initiation: Start the reaction by adding a mixture of [³H]-cAMP and unlabeled cAMP to a final desired concentration.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time, ensuring the reaction remains in the linear range of enzyme activity.

-

Termination: Stop the reaction by boiling the tubes for 1-2 minutes to denature the PDE enzyme.

-

Conversion to Adenosine: Cool the tubes on ice and add snake venom phosphatase. Incubate at 30°C to convert the [³H]-AMP product to [³H]-adenosine.

-

Separation: Add a slurry of anion-exchange resin to the tubes to bind the unreacted, negatively charged [³H]-cAMP.

-

Quantification: Centrifuge the tubes to pellet the resin. Transfer a portion of the supernatant containing the [³H]-adenosine to a scintillation vial with scintillation fluid.

-

Measurement: Measure the radioactivity using a scintillation counter. The amount of [³H]-adenosine is proportional to the PDE activity.

-

Data Analysis: Calculate the percentage of PDE inhibition for each concentration of Theophylline Sodium Acetate and determine the IC50 value.

PDE-Glo™ Phosphodiesterase Assay (Luminescence-Based)

This protocol is based on a commercially available assay kit (Promega).

Materials:

-

PDE-Glo™ Phosphodiesterase Assay Kit (containing PDE-Glo™ Termination Buffer, PDE-Glo™ Detection Solution, Kinase-Glo® Reagent)

-

Theophylline Sodium Acetate

-

Purified PDE enzyme

-

cAMP or cGMP substrate

-

Multi-well plates (white, opaque)

-

Luminometer

Procedure:

-

PDE Reaction: In a well of a multi-well plate, combine the purified PDE enzyme with the desired concentration of Theophylline Sodium Acetate and the cAMP or cGMP substrate in the appropriate reaction buffer.

-

Incubation: Incubate at room temperature for the desired time.

-

Termination and Detection: Add the PDE-Glo™ Termination Buffer to stop the PDE reaction, followed by the PDE-Glo™ Detection Solution. This solution contains ATP and a protein kinase that is activated by the remaining cyclic nucleotide.

-

Kinase Reaction: The activated kinase phosphorylates a substrate, consuming ATP in the process. The amount of remaining ATP is inversely proportional to the PDE activity.

-

Luminescence Measurement: Add the Kinase-Glo® Reagent, which generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence using a luminometer.

-

Data Analysis: A higher luminescent signal indicates greater PDE inhibition. Calculate the IC50 value of Theophylline Sodium Acetate based on the dose-response curve.

Conclusion

Theophylline Sodium Acetate remains a valuable tool for researchers studying the roles of phosphodiesterases in health and disease. Its multifaceted mechanism of action, encompassing non-selective PDE inhibition, adenosine receptor antagonism, and potential modulation of other signaling pathways, provides a complex yet insightful pharmacological profile. While its broad activity has been largely superseded in clinical practice by more selective drugs, the study of theophylline continues to contribute to our understanding of intracellular signaling. A clear need exists for further research to fully characterize the inhibitory profile of Theophylline Sodium Acetate against the various PDE isoforms to better elucidate its precise molecular interactions and inform the development of future therapeutic agents.

References

- 1. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Are phosphodiesterase 4 inhibitors just more theophylline? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The role of theophylline and phosphodiesterase4 isoenzyme inhibitors as anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Theophylline Sodium Acetate: A Histone Deacetylase Activator in Inflammatory Gene Regulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Theophylline, a methylxanthine derivative traditionally known for its bronchodilator effects through phosphodiesterase (PDE) inhibition and adenosine receptor antagonism, has emerged as a significant modulator of the epigenome.[1][2] This technical guide delineates the role of Theophylline Sodium Acetate as an activator of histone deacetylases (HDACs), a mechanism central to its anti-inflammatory properties, particularly in the context of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[3][4][5] At therapeutic concentrations, theophylline enhances HDAC activity, leading to the suppression of inflammatory gene expression.[3][5][6] This guide provides a comprehensive overview of the underlying signaling pathways, quantitative data on theophylline's effects on HDAC activity, and detailed experimental protocols for key assays.

Introduction: Theophylline's Evolving Mechanism of Action

For decades, the therapeutic effects of theophylline were primarily attributed to its ability to inhibit PDEs, leading to increased intracellular cyclic AMP, and to antagonize adenosine receptors.[1][2] However, these actions often require higher concentrations than those associated with its anti-inflammatory effects.[3] Research has unveiled a novel mechanism of action: the direct activation of HDACs.[3][5][6] This discovery has repositioned theophylline as a key player in epigenetic regulation, offering a molecular explanation for its efficacy in controlling chronic inflammation.

HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression. In inflammatory conditions, there is often an increase in the activity of histone acetyltransferases (HATs), resulting in the acetylation of histones at the promoter regions of inflammatory genes and their subsequent activation. By activating HDACs, theophylline counteracts this process, leading to the deacetylation of histones and the suppression of inflammatory gene transcription.[3]

Quantitative Analysis of Theophylline's Effect on HDAC Activity

The activation of HDACs by theophylline is a concentration-dependent phenomenon. Low, therapeutic concentrations of theophylline have been shown to significantly increase HDAC activity, while higher concentrations may have an inhibitory effect.[3] The following tables summarize the key quantitative findings from in vitro and ex vivo studies.

| Cell Type | Theophylline Concentration | Effect on HDAC Activity | Reference |

| A549 (Human Lung Epithelial Cells) | 10⁻⁵ M | Maximum increase in HDAC activity | [3] |

| A549 (Human Lung Epithelial Cells) | 10⁻⁴ to 10⁻³ M | Inhibition of HDAC activity | [3] |

| Alveolar Macrophages (from non-smokers) | 10⁻⁵ M | Significant enhancement of HDAC activity | [3] |

| Alveolar Macrophages (from COPD patients) | 10⁻⁶ to 10⁻⁵ M | Approximately six-fold increase in HDAC activity | [4] |

| HDAC Isoform | Theophylline Concentration | Effect on Activity | Reference |

| HDAC1 (immunoprecipitated from A549 cells) | 10⁻⁵ M | Enhanced activity | [3] |

| HDAC2 (immunoprecipitated from A549 cells) | 10⁻⁵ M | Little to no effect | [3] |

| HDAC3 (immunoprecipitated from A549 cells) | 10⁻⁵ M | Enhanced activity | [3] |

Signaling Pathways

Direct HDAC Activation and Synergy with Corticosteroids

Theophylline's primary mechanism in suppressing inflammation involves the direct activation of HDACs. This enhanced HDAC activity is then available for recruitment by glucocorticoid receptors (GR) to the sites of active inflammatory gene transcription. This synergistic action with corticosteroids is crucial for its therapeutic efficacy.

Reversal of Corticosteroid Insensitivity via PI3K-δ Inhibition

In certain chronic inflammatory states like COPD, oxidative stress can lead to the activation of phosphoinositide 3-kinase delta (PI3K-δ). Activated PI3K-δ can phosphorylate and inactivate HDAC2, a key HDAC isoform involved in mediating the anti-inflammatory effects of corticosteroids. This inactivation of HDAC2 contributes to corticosteroid resistance. Theophylline has been shown to inhibit PI3K-δ, thereby preventing the inactivation of HDAC2 and restoring corticosteroid sensitivity.

Experimental Protocols

Histone Deacetylase (HDAC) Activity Assay

This protocol is adapted from methodologies used to assess the direct effect of theophylline on HDAC activity in nuclear extracts.[3]

Objective: To measure the enzymatic activity of HDACs in the presence or absence of Theophylline Sodium Acetate.

Materials:

-

Nuclear protein extracts from cultured cells (e.g., A549)

-

³H-acetylated histone substrate

-

HDAC assay buffer (e.g., 15 mM Tris-HCl pH 8.0, 250 mM NaCl, 10% glycerol)

-

Theophylline Sodium Acetate solutions of varying concentrations

-

Stop solution (e.g., 1 M HCl, 0.4 M acetic acid)

-

Ethyl acetate

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the nuclear protein extract with the HDAC assay buffer.

-

Addition of Theophylline: Add the desired concentration of Theophylline Sodium Acetate or vehicle control to the reaction mixture.

-

Initiation of Reaction: Add the ³H-acetylated histone substrate to start the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Stopping the Reaction: Terminate the reaction by adding the stop solution.

-

Extraction of Released Acetate: Add ethyl acetate to the tube, vortex vigorously, and centrifuge to separate the organic and aqueous phases. The released ³H-acetate will partition into the organic (upper) phase.

-

Quantification: Transfer an aliquot of the ethyl acetate phase to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity is directly proportional to the HDAC activity. Compare the activity in theophylline-treated samples to the vehicle control.

Chromatin Immunoprecipitation (ChIP) Assay

This protocol outlines the general steps to assess changes in histone acetylation at specific gene promoters in response to theophylline treatment.[3]

Objective: To determine if theophylline treatment leads to a decrease in histone acetylation at the promoter of a specific inflammatory gene (e.g., GM-CSF).

Materials:

-

Cultured cells (e.g., A549)

-

Formaldehyde (for cross-linking)

-

Glycine (to quench formaldehyde)

-

Cell lysis buffer

-

Sonication equipment or micrococcal nuclease for chromatin shearing

-

Antibody specific for acetylated histones (e.g., anti-acetyl-Histone H4)

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

Proteinase K

-

DNA purification kit

-

Primers for the promoter region of the gene of interest

-

qPCR machine and reagents

Procedure:

-

Cell Treatment and Cross-linking: Treat cells with Theophylline Sodium Acetate and/or other stimuli (e.g., IL-1β). Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium. Quench the cross-linking reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Harvest and lyse the cells to release the nuclei. Isolate the nuclei and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody against acetylated histones. Add protein A/G beads to pull down the antibody-chromatin complexes.

-

Washing and Elution: Wash the beads to remove non-specific binding. Elute the immunoprecipitated chromatin from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by heating in the presence of proteinase K. Purify the DNA using a DNA purification kit.

-

qPCR Analysis: Perform quantitative PCR using primers specific for the promoter region of the inflammatory gene of interest.

-

Data Analysis: Compare the amount of immunoprecipitated DNA in theophylline-treated cells to that in control cells. A decrease in the amount of amplified DNA indicates reduced histone acetylation at the specific promoter.

Conclusion

The recognition of Theophylline Sodium Acetate as an HDAC activator has provided a deeper understanding of its anti-inflammatory effects. This mechanism not only explains its clinical efficacy at low doses but also highlights its potential for synergistic use with corticosteroids. The ability of theophylline to restore corticosteroid sensitivity in conditions like COPD by inhibiting PI3K-δ and preserving HDAC2 activity is a particularly promising area for future therapeutic development. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further explore and leverage the epigenetic-modulating properties of theophylline.

References

- 1. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. epigenome-noe.net [epigenome-noe.net]

- 3. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 4. bosterbio.com [bosterbio.com]

- 5. researchgate.net [researchgate.net]

- 6. Histone Deacetylase Activity Assay | Springer Nature Experiments [experiments.springernature.com]

Theophylline Sodium Acetate: A Technical Guide on its Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theophylline, a methylxanthine derivative, has been a cornerstone in the treatment of respiratory diseases for over a century.[1][2] While the parent molecule has been extensively studied, its various salt forms, developed to improve solubility and clinical utility, have their own distinct historical and pharmacological nuances. This technical guide focuses on Theophylline Sodium Acetate, providing an in-depth overview of its discovery, history, and pharmacological properties. Due to a notable scarcity of literature specifically detailing the sodium acetate salt, this guide will draw upon the extensive research conducted on theophylline and its other salt forms, such as aminophylline, to present a comprehensive profile. This approach is taken with the explicit understanding that while the pharmacological actions are primarily attributed to the theophylline moiety, the salt form can influence physicochemical properties and, consequently, its pharmacokinetic profile.

Discovery and History of Theophylline

The journey of theophylline began in 1888 when it was first isolated from tea leaves by the German biologist Albrecht Kossel.[1][2] Seven years later, in 1895, its chemical synthesis was successfully achieved.[3] The initial clinical application of theophylline, documented in 1902, was as a diuretic.[2] It wasn't until two decades later that its bronchodilatory effects were recognized, leading to its use in the treatment of asthma.[2]

The development of various theophylline salts was primarily driven by the need to enhance its solubility in water, thereby facilitating parenteral administration. While aminophylline (a salt of theophylline with ethylenediamine) is the most well-known and studied, other salts, including Theophylline Sodium Acetate, were also formulated. Specific historical details regarding the initial synthesis and clinical introduction of Theophylline Sodium Acetate are not well-documented in publicly available literature. However, it is understood to be an equimolar mixture of theophylline sodium and sodium acetate.[4]

Pharmacological Properties

The pharmacological effects of Theophylline Sodium Acetate are attributable to the theophylline molecule. The primary mechanisms of action are:

-

Phosphodiesterase (PDE) Inhibition: Theophylline is a non-selective inhibitor of phosphodiesterase enzymes, which are responsible for the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] By inhibiting PDEs, theophylline increases intracellular levels of these second messengers, leading to smooth muscle relaxation, particularly in the bronchial airways.[3]

-

Adenosine Receptor Antagonism: Theophylline acts as a non-selective antagonist of adenosine receptors (A1, A2A, and A2B).[2] Adenosine is known to cause bronchoconstriction in asthmatic patients; therefore, by blocking its receptors, theophylline contributes to its bronchodilator effect.

-

Histone Deacetylase (HDAC) Activation: More recently, theophylline has been shown to possess anti-inflammatory properties by activating histone deacetylases (HDACs).[3] This action is thought to contribute to its therapeutic effects in chronic inflammatory airway diseases like asthma and COPD.

Pharmacokinetics

Detailed pharmacokinetic data specifically for Theophylline Sodium Acetate is limited. The following table summarizes the general pharmacokinetic parameters of theophylline, which are expected to be largely applicable to its sodium acetate salt upon dissociation.

| Parameter | Value | Reference |

| Bioavailability (Oral) | ~100% | [2] |

| Protein Binding | ~40% (primarily to albumin) | [2] |

| Metabolism | Hepatic (via CYP1A2, CYP2E1, CYP3A4) | [2] |

| Metabolites | 1,3-Dimethyluric acid, 1-Methylxanthine, 3-Methylxanthine | [2] |

| Elimination Half-life | 5-8 hours | [2] |

Pharmacodynamics

The pharmacodynamic effects of theophylline are dose-dependent. The following table outlines key effects observed at different plasma concentrations.

| Plasma Concentration (mg/L) | Effect | Reference |

| 5 - 15 | Therapeutic range for bronchodilation | |

| > 20 | Increased incidence of adverse effects | [3] |

| > 40 | Severe toxicity (seizures, arrhythmias) |

Experimental Protocols

Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the inhibitory effect of Theophylline Sodium Acetate on PDE activity.

Methodology:

-

Enzyme Source: Purified PDE isoforms (e.g., PDE3, PDE4) from a commercial source or isolated from relevant tissues (e.g., lung tissue).

-

Substrate: Radiolabeled cAMP or cGMP (e.g., [³H]-cAMP).

-

Assay Buffer: Tris-HCl buffer (pH 7.5) containing MgCl₂, and a 5'-nucleotidase.

-

Procedure: a. Pre-incubate the PDE enzyme with varying concentrations of Theophylline Sodium Acetate or a vehicle control. b. Initiate the reaction by adding the radiolabeled substrate. c. Incubate at 37°C for a defined period. d. Terminate the reaction by boiling or adding a stop solution. e. Add 5'-nucleotidase to convert the resulting 5'-AMP to adenosine. f. Separate the radiolabeled adenosine from the unreacted cAMP using ion-exchange chromatography. g. Quantify the amount of radiolabeled adenosine using liquid scintillation counting.

-

Data Analysis: Calculate the percentage of PDE inhibition at each concentration of Theophylline Sodium Acetate and determine the IC₅₀ value.

Adenosine Receptor Binding Assay

Objective: To determine the affinity of Theophylline Sodium Acetate for adenosine receptors.

Methodology:

-

Receptor Source: Cell membranes prepared from cells expressing specific adenosine receptor subtypes (e.g., A₁, A₂A, A₂B).

-

Radioligand: A radiolabeled antagonist with high affinity for the target receptor (e.g., [³H]-DPCPX for A₁ receptors).

-

Assay Buffer: Tris-HCl buffer (pH 7.4) containing MgCl₂ and adenosine deaminase.

-

Procedure: a. Incubate the cell membranes with the radioligand and varying concentrations of Theophylline Sodium Acetate or a vehicle control. b. To determine non-specific binding, a separate set of tubes containing a high concentration of a known unlabeled antagonist is included. c. Incubate at room temperature for a defined period to reach equilibrium. d. Terminate the binding reaction by rapid filtration through glass fiber filters. e. Wash the filters with ice-cold assay buffer to remove unbound radioligand. f. Quantify the amount of bound radioactivity on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the specific binding at each concentration of Theophylline Sodium Acetate and determine the Ki value using competitive binding analysis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by theophylline and a general workflow for its pharmacological evaluation.

References

Theophylline Sodium Acetate solubility in common laboratory solvents

An In-depth Technical Guide on the Solubility of Theophylline Sodium Acetate

Introduction

Theophylline Sodium Acetate is a combination of theophylline sodium and sodium acetate, designed to improve the solubility of theophylline, a methylxanthine drug used in therapy for respiratory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.[1] Theophylline itself has limited solubility in water, which can be a challenge for formulation development.[2] This technical guide provides a comprehensive overview of the solubility of Theophylline Sodium Acetate in common laboratory solvents, outlines experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Solubility Profile

Theophylline Sodium Acetate is an equimolar mixture of theophylline sodium and sodium acetate.[1] Its solubility is primarily dictated by its components. The complex is generally more soluble in aqueous solutions compared to the parent theophylline molecule.

Data Presentation: Quantitative Solubility Data

The following table summarizes the available solubility data for Theophylline Sodium Acetate and its individual components in various common laboratory solvents. It is important to note that the solubility of the complex may differ from its individual constituents.

| Compound | Solvent | Solubility | Temperature (°C) |

| Theophylline Sodium Acetate | Water | Soluble in ~25 parts (approx. 40 mg/mL) | Not Specified |

| Alcohol (Ethanol) | Insoluble[1] | Not Specified | |

| Theophylline (Anhydrous) | Water | 5.5 mg/mL[2], 8.3 mg/mL[3] | 25[1] |

| Ethanol | 12.5 mg/mL[3], ≥ 1 mg/mL[4] | Not Specified | |

| Methanol | 0.699 mg/mL[2] | Not Specified | |

| DMSO | ≥ 10 mg/mL[4], 15 mg/mL[5] | Not Specified | |

| Acetone | Slightly Soluble | Not Specified | |

| Sodium Acetate | Water | 46.5 g/100 mL[6][7] | 20[6][7] |

| Ethanol | 53 mg/mL[8] | 25[8] | |

| Methanol | 16 g/100 g[6][9] | 15[6][9] | |

| Acetone | 0.05 g/100 g[6][9] | 15[6][9] |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical step in drug development. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.

Protocol: Shake-Flask Method for Equilibrium Solubility

-

Preparation of Saturated Solution:

-

Add an excess amount of Theophylline Sodium Acetate powder to a known volume of the selected solvent (e.g., water, ethanol) in a sealed, inert container (e.g., glass vial with a PTFE-lined cap). The excess solid is crucial to ensure equilibrium with the saturated solution.

-

Prepare multiple replicates for each solvent to ensure statistical validity.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature using a mechanical shaker or orbital incubator. A typical temperature for solubility studies is 25 °C or 37 °C to simulate physiological conditions.

-

The equilibration time is critical. It can range from 24 to 72 hours, depending on the compound and solvent system. The goal is to ensure that the concentration of the dissolved solute in the solvent reaches a constant value.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a fine-pore membrane filter (e.g., 0.22 µm or 0.45 µm) to remove all undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

-

Analysis of Solute Concentration:

-

Accurately dilute the filtered supernatant with an appropriate mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantify the concentration of theophylline in the diluted sample using a validated analytical method, such as:

-

High-Performance Liquid Chromatography (HPLC): A highly specific and sensitive method. A reverse-phase C18 column with a suitable mobile phase (e.g., a mixture of water, acetonitrile, and an acid modifier) is commonly used. Detection is typically performed using a UV detector at the wavelength of maximum absorbance for theophylline (around 270 nm).[10]

-

UV-Vis Spectrophotometry: A simpler method suitable for preliminary studies. A calibration curve must be prepared by measuring the absorbance of several standard solutions of known concentrations at the analytical wavelength.[10]

-

-

-

Calculation of Solubility:

-

Calculate the concentration of theophylline in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in standard units, such as mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the shake-flask solubility determination protocol described above.

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

The solubility of Theophylline Sodium Acetate is significantly enhanced in aqueous media compared to theophylline alone, which is the primary reason for its use in pharmaceutical formulations. While it is readily soluble in water, it is reportedly insoluble in ethanol.[1] For other organic solvents like DMSO and methanol, the solubility behavior would need to be empirically determined but can be inferred from the properties of its components. The standardized shake-flask protocol outlined provides a reliable framework for researchers to conduct these essential solubility studies, ensuring accurate and reproducible data crucial for formulation, toxicology, and preclinical studies.

References

- 1. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ≥99% (HPLC), powder, phosphodiesterase inhibitor | Sigma-Aldrich [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Theophylline - LKT Labs [lktlabs.com]

- 6. sodium acetate [chemister.ru]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Registration Dossier - ECHA [echa.europa.eu]

- 9. Sodium acetate - Sciencemadness Wiki [sciencemadness.org]

- 10. Solvent Screening for Solubility Enhancement of Theophylline in Neat, Binary and Ternary NADES Solvents: New Measurements and Ensemble Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Crystalline Architecture of Theophylline Sodium Acetate: A Technical Guide

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the crystalline structure analysis of theophylline sodium acetate. This document outlines the current state of crystallographic knowledge and provides a generalized experimental framework for its analysis.

Theophylline sodium acetate, an equimolar mixture of theophylline sodium and sodium acetate, often incorporating water of hydration, is a compound of significant interest in the pharmaceutical industry.[1] A thorough understanding of its crystalline structure is paramount for controlling its physicochemical properties, such as solubility, stability, and bioavailability. This guide synthesizes the available crystallographic data of its constituent components and presents a generalized, robust methodology for the complete structural elucidation of theophylline sodium acetate.

Current State of Crystallographic Data

A detailed crystallographic study providing specific unit cell parameters, bond lengths, and atomic coordinates for the combined entity of theophylline sodium acetate is not publicly available in established crystallographic databases. However, extensive research has been conducted on its individual components, theophylline and sodium acetate, providing a solid foundation for understanding the potential crystal packing and intermolecular interactions in the mixed salt.

Crystallographic Data for Theophylline

Theophylline (C₇H₈N₄O₂) is a well-characterized molecule with multiple known crystal structures, including anhydrous and monohydrate forms.[2][3] The crystal structure of theophylline has been a subject of numerous studies, often in the context of its complexes and co-crystals.[4][5][6]

Table 1: Representative Crystallographic Data for Theophylline

| Parameter | Theophylline (Anhydrous) | Theophylline Monohydrate |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pcab |

| a (Å) | 7.97 | 8.13 |

| b (Å) | 18.25 | 29.81 |

| c (Å) | 6.18 | 6.88 |

| β (°) | 111.4 | 90 |

| Volume (ų) | 836.5 | 1665.4 |

| Z | 4 | 8 |

Note: The values presented are representative and may vary slightly between different studies.

Crystallographic Data for Sodium Acetate

Sodium acetate (CH₃COONa) can exist in both anhydrous and hydrated forms, with the trihydrate being common.[1][7] The crystal structures of these forms have been determined, revealing details about the coordination of the sodium ion and the hydrogen bonding networks.[8][9][10]

Table 2: Representative Crystallographic Data for Sodium Acetate

| Parameter | Sodium Acetate (Anhydrous) | Sodium Acetate Trihydrate |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | Pmmn | C2/c |

| a (Å) | 3.25 | 12.475 |

| b (Å) | 12.35 | 10.407 |

| c (Å) | 5.20 | 10.449 |

| β (°) | 90 | 112.65 |

| Volume (ų) | 208.9 | 1253.9 |

| Z | 2 | 8 |

Note: The values presented are representative and may vary slightly between different studies.

Experimental Protocol for Crystalline Structure Analysis

The following outlines a generalized yet detailed methodology for the comprehensive crystalline structure analysis of theophylline sodium acetate, from sample preparation to final structure validation.

Crystallization

The initial and often most critical step is the growth of high-quality single crystals suitable for X-ray diffraction.

-

Solvent Screening : A systematic screening of various solvents (e.g., water, ethanol, isopropanol) and solvent mixtures is performed to identify conditions that yield single crystals.

-

Crystallization Technique : Slow evaporation of the solvent at a constant temperature is the most common technique. Other methods, such as vapor diffusion and cooling crystallization, can also be employed.

-

Crystal Harvesting : Once formed, crystals of suitable size and quality are carefully harvested and prepared for mounting.

X-ray Diffraction Data Collection

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the atomic arrangement within a crystal.

-

Crystal Mounting : A selected single crystal is mounted on a goniometer head.

-

Data Collection : The crystal is placed in an intense, monochromatic X-ray beam. The diffracted X-rays are detected as the crystal is rotated.[11] Modern diffractometers automate this process, collecting a complete dataset of reflections.

-

Data Processing : The collected diffraction data are processed to correct for experimental factors and to determine the unit cell parameters and space group.

Structure Solution and Refinement

Computational methods are used to solve the crystal structure from the processed diffraction data.

-

Structure Solution : Ab initio methods, such as direct methods or dual-space recycling, are used to determine the initial positions of the atoms.

-

Structure Refinement : The initial atomic model is refined against the experimental data using least-squares methods to improve the fit and obtain the final, accurate atomic coordinates and thermal parameters.

-

Validation : The final structure is validated using various crystallographic checks to ensure its quality and accuracy.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction is a complementary technique used for phase identification and to assess the bulk purity of the crystalline material.[12][13][14][15]

-

Sample Preparation : A finely ground powder of the crystalline material is prepared.

-

Data Collection : The powder sample is exposed to an X-ray beam, and the diffracted X-rays are detected over a range of angles (2θ).

-

Analysis : The resulting diffraction pattern is a fingerprint of the crystalline phase and can be compared to simulated patterns from single-crystal data or to databases of known phases.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the crystalline structure analysis of theophylline sodium acetate.

Caption: Experimental workflow for the crystalline structure analysis.

Conclusion

While a definitive crystal structure of theophylline sodium acetate remains to be published, this guide provides a comprehensive overview of the crystallographic characteristics of its constituent parts and a detailed, generalized protocol for its complete structural elucidation. The application of the described experimental workflow will enable researchers to obtain the crucial crystallographic data necessary to understand and control the solid-state properties of this important pharmaceutical compound. Such knowledge is indispensable for the rational design and development of stable and effective drug products.

References

- 1. Sodium acetate - Wikipedia [en.wikipedia.org]

- 2. Theophylline | C7H8N4O2 | CID 2153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 4. researchgate.net [researchgate.net]

- 5. Physical stability enhancement and antimicrobial properties of a sodium ionic cocrystal with theophylline - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Sodium acetate - Crystal growing [en.crystalls.info]

- 8. journals.iucr.org [journals.iucr.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. rcsb.org [rcsb.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. iosrphr.org [iosrphr.org]

An In-depth Technical Guide on the Degradation Pathways and Byproducts of Theophylline Sodium Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways and resulting byproducts of theophylline, the active component in theophylline sodium acetate. Understanding the stability of this widely used bronchodilator is critical for ensuring its safety, efficacy, and quality throughout its lifecycle. This document details findings from forced degradation studies, including oxidative, photolytic, and microbial degradation, and outlines the experimental protocols used to elicit and analyze these processes.

Introduction to Theophylline Stability

Theophylline, a methylxanthine derivative, is formulated as a salt, such as theophylline sodium acetate, to enhance its solubility. The degradation of the final drug product is primarily governed by the stability of the theophylline molecule itself. Forced degradation studies are essential in drug development to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[1][2] These studies involve subjecting the drug substance to stress conditions more severe than accelerated stability testing, including acid and base hydrolysis, oxidation, heat, and light.[1][3]

Major Degradation Pathways and Byproducts

Theophylline degrades through several key pathways, including oxidation, photolysis, and microbial action. These pathways lead to a range of byproducts, primarily through demethylation and oxidation of the xanthine core.

Oxidative stress, often simulated using agents like hydrogen peroxide (H₂O₂), and exposure to UV light are significant drivers of theophylline degradation. The primary mechanisms involved are hydroxylation at the C8 position and demethylation at the N1 and N3 positions.[4]

The initial and most prominent degradation product formed through these pathways is 1,3-dimethyluric acid .[4] Subsequent demethylation of theophylline leads to the formation of 1-methylxanthine and 3-methylxanthine .[4][5] These intermediates can be further oxidized or demethylated, leading to a cascade of other byproducts, including xanthine and uric acid.[5][6]

A proposed pathway for the hydroxyl radical (•OH)-induced degradation of theophylline is illustrated below.[4][7]

Certain microorganisms, particularly fungi of the Aspergillus genus and bacteria like Pseudomonas putida, can degrade theophylline.[5][6] The primary microbial degradation pathway is N-demethylation , which is also observed in oxidative degradation.[6][8] Fungal degradation of theophylline primarily yields 3-methylxanthine and its subsequent demethylated product, xanthine .[6] Oxidation also occurs, leading to byproducts such as 1,3-dimethyluric acid, 3-methyluric acid, and uric acid.[6][9]

The degradation pathways can vary slightly between different microbial species. For instance, Aspergillus ustus and Aspergillus tamarii exhibit common pathways but also unique transformations.[9]

Summary of Degradation Byproducts

The table below summarizes the major degradation byproducts of theophylline identified under various stress conditions.

| Degradation Byproduct | Formation Pathway(s) | Stress Condition(s) | Reference(s) |

| 1,3-Dimethyluric Acid | Oxidation (Hydroxylation) | Oxidative, Photolytic, Microbial | [6],[4] |

| 3-Methylxanthine | N-Demethylation | Oxidative, Photolytic, Microbial | [6],[5],[4] |

| 1-Methylxanthine | N-Demethylation | Oxidative, Photolytic, Microbial | [5],[4] |

| Xanthine | N-Demethylation | Oxidative, Photolytic, Microbial | [6],[5] |

| Uric Acid | Oxidation | Microbial | [6],[5] |

| 3-Methyluric Acid | Oxidation | Microbial | [6] |

Quantitative Data from Degradation Studies

Quantitative analysis from forced degradation studies provides insights into the rate and extent of degradation under specific conditions.

The presence of certain inorganic ions in solution can impact the efficiency of photolytic degradation. For example, nitrate ions (NO₃⁻) can reduce the degradation rate by scavenging the primary oxidant, •OH radicals.[4]

| Concentration of NaNO₃ | Degradation Reduction |

| 6 x 10⁻⁴ mol dm⁻³ | ~20% |

| 1 x 10⁻³ mol dm⁻³ | ~60% |

| Data sourced from H₂O₂/UV photolysis experiments.[4] |

The bioconversion of theophylline by fungal strains can be quantified to assess their metabolic capacity.

| Fungal Strain | Initial Theophylline | Major Metabolite | Concentration of Metabolite |

| A. ustus | 300 mg/L | 3-Methylxanthine | 129.48 ± 5.81 mg/L |

| A. tamarii | 300 mg/L | Xanthine | 159.11 ± 10.8 mg/L |

| Data from a 7-day cultivation period.[6] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of degradation studies. Below are typical protocols for forced degradation and the analytical methods used for quantification.

Forced degradation studies are conducted according to ICH guidelines to establish the intrinsic stability of a drug substance.[10][11] The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]

Typical Stress Conditions:

-

Acid Hydrolysis : 0.1 N HCl at room temperature or elevated temperature (e.g., 60°C).[3]

-

Alkaline Hydrolysis : 0.1 N NaOH at room temperature.[3]

-

Oxidative Degradation : 3% to 30% H₂O₂ at room temperature.[12]

-

Thermal Degradation : Heating the solid drug or a solution at temperatures like 105°C for a specified time.[11][13]

-

Photolytic Degradation : Exposing the drug substance or product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).[14]

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify theophylline from its degradation products.

-

Method 1: Theophylline and its Degradants [3]

-

Column : Hi-Q-Sil C18 (250 mm x 4.6 mm, 5 µm).

-

Mobile Phase : Acetonitrile and 50 mM sodium acetate buffer (15:85, v/v), with the pH adjusted to 6.5.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 270 nm.

-

Retention Time (Theophylline) : Approximately 8.6 min.

-

-

Method 2: Simultaneous Estimation with Salbutamol Sulphate [15]

-

Column : C18 column (250 mm x 4.6 mm, 5 µm).

-

Mobile Phase : Methanol and 20 mM potassium dihydrogen phosphate (30:70, v/v), with the pH adjusted to 3.0 using orthophosphoric acid.

-

Flow Rate : 1.0 mL/min.

-

Detection : UV at 276 nm.

-

Retention Time (Theophylline) : Approximately 13.36 min.

-

For the structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF MS) are employed.

-

Protocol Example [4]

-

UPLC System : Waters Acquity H class with a BEH C18 column (50 mm × 2.1 mm × 1.7 µm).

-

Mass Spectrometer : Waters Xevo G2 Q-TOF HRMS.

-

Analysis : The system separates the degradation products before they are ionized and their mass-to-charge ratio is determined, allowing for identification based on accurate mass measurements.

-

Conclusion

The degradation of theophylline sodium acetate is a multifaceted process primarily involving oxidation and demethylation of the theophylline moiety. The principal degradation products include 1,3-dimethyluric acid, 3-methylxanthine, and 1-methylxanthine. A thorough understanding of these pathways, facilitated by robust forced degradation studies and validated stability-indicating analytical methods, is paramount for the development of safe, stable, and effective pharmaceutical products. The protocols and data presented in this guide serve as a foundational resource for researchers and professionals in the pharmaceutical industry.

References

- 1. lubrizolcdmo.com [lubrizolcdmo.com]

- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 3. asiapharmaceutics.info [asiapharmaceutics.info]

- 4. mdpi.com [mdpi.com]

- 5. Two Distinct Pathways for Metabolism of Theophylline and Caffeine Are Coexpressed in Pseudomonas putida CBB5 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation, characterization and application of theophylline-degrading Aspergillus fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. impactfactor.org [impactfactor.org]

- 12. saudijournals.com [saudijournals.com]

- 13. journals.innovareacademics.in [journals.innovareacademics.in]

- 14. ajpsonline.com [ajpsonline.com]

- 15. omicsonline.org [omicsonline.org]

Methodological & Application

Application Notes and Protocols for In Vitro Experimental Design of Theophylline Sodium Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Theophylline, a methylxanthine derivative and the active component of Theophylline Sodium Acetate, has been a cornerstone in the treatment of respiratory diseases for many years. While its bronchodilatory effects are well-established, its anti-inflammatory and immunomodulatory properties are of increasing interest in drug development. These effects are attributed to several key mechanisms of action that can be investigated through various in vitro experimental designs.

This document provides detailed application notes and protocols for the in vitro experimental design and setup to study the multifaceted effects of Theophylline Sodium Acetate. The primary mechanisms of action covered include:

-

Histone Deacetylase (HDAC) Activation: Theophylline can enhance the activity of HDACs, leading to the suppression of inflammatory gene expression.

-

Phosphodiesterase (PDE) Inhibition: As a non-selective PDE inhibitor, theophylline increases intracellular cyclic adenosine monophosphate (cAMP), resulting in smooth muscle relaxation.

-

Adenosine Receptor Antagonism: Theophylline can block adenosine receptors, which may contribute to both its therapeutic and side effects.

-

Modulation of Cytokine Release: Theophylline has been shown to alter the production of both pro- and anti-inflammatory cytokines.

-

Induction of Apoptosis: Theophylline can induce programmed cell death in inflammatory cells, such as neutrophils and eosinophils.

These protocols are designed to provide researchers with a robust framework for investigating the in vitro pharmacology of Theophylline Sodium Acetate.

Data Presentation

Table 1: In Vitro Efficacy of Theophylline

| Parameter | Target | Cell Line / System | Value | Reference |

| IC50 | Phosphodiesterase (Total) | Human Pregnant Myometrium | 665 µM | [1](--INVALID-LINK--) |

| Ki | Adenosine A1 Receptor | Bovine Brain Membranes | 12 µM | [2](--INVALID-LINK--) |

| Ki | Adenosine A2A Receptor | Human | 10.1 µM | [2](--INVALID-LINK--) |

| Ki | Adenosine A1 Receptor | Rat Brain Cortical Membranes | 8.5 µM | [2](--INVALID-LINK--) |

| Ki | Adenosine A2A Receptor | Rat | 16 µM | [3](--INVALID-LINK--) |

| EC50 | Inhibition of TNF-α release | Human Monocytes | ~30-50 µM | [4](--INVALID-LINK--) |

Table 2: Theophylline Concentration-Dependent Effects on HDAC Activity and Cytokine Release

| Cell Type | Stimulus | Theophylline Concentration | Effect | Reference |

| A549 Cells | - | 10⁻⁵ M | Maximal increase in HDAC activity | [5](--INVALID-LINK--) |

| Alveolar Macrophages | LPS (10 ng/mL) | 10⁻⁵ M | Maximal increase in LPS-suppressed HDAC activity | [5](--INVALID-LINK--) |

| Human Monocytes | LPS | 50 µM | ~41% inhibition of TNF-α release | [6](--INVALID-LINK--) |

| Human Monocytes | LPS | 100 µM | ~59% inhibition of TNF-α release | [6](--INVALID-LINK--) |

| Human Lung Fibroblasts (COPD) | - | 5 µg/mL | Decrease in IL-6 and IL-8 production | [7](--INVALID-LINK--) |

| Peripheral Blood Mononuclear Cells | - | 15 µg/dL | 2.8-fold increase in IL-10 production | [8](--INVALID-LINK--) |

Experimental Protocols

Histone Deacetylase (HDAC) Activity Assay

This protocol is designed to measure the effect of theophylline on HDAC activity in cell lysates.

Materials:

-

A549 cells or other relevant cell line

-

Theophylline Sodium Acetate

-

Lysis Buffer (10 mM Tris-HCl, pH 6.5, 50 mM sodium bisulfite, 1% Triton X-100, 10 mM MgCl₂, 8.6% sucrose, complete protease inhibitor cocktail)

-

Nuclear Wash Buffer (10 mM Tris-HCl, 13 mM EDTA, pH 7.4)

-

HDAC assay kit (e.g., colorimetric or fluorometric)

-

Microplate reader

Protocol:

-

Cell Culture and Treatment:

-

Culture A549 cells to 80-90% confluency.

-

Treat cells with varying concentrations of Theophylline Sodium Acetate (e.g., 10⁻¹¹ to 10⁻³ M) for a specified time (e.g., 24 hours). Include a vehicle control.

-

-

Nuclear Extraction:

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 20 minutes.

-

Centrifuge at 7,500 x g for 5 minutes at 4°C.

-

Wash the nuclear pellet with Nuclear Wash Buffer.

-

Resuspend the nuclear pellet in the appropriate buffer for your HDAC assay kit.

-

-

HDAC Activity Measurement:

-

Perform the HDAC activity assay according to the manufacturer's instructions. This typically involves incubating the nuclear extract with a substrate that, when deacetylated by HDACs, produces a colorimetric or fluorescent signal.

-

Measure the signal using a microplate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the HDAC activity for each treatment group and normalize to the vehicle control.

-

Plot the dose-response curve to determine the EC50 of theophylline for HDAC activation.

-

Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of theophylline on PDE activity.

Materials:

-

Purified PDE enzyme (e.g., from bovine brain or specific recombinant isoforms)

-

Theophylline Sodium Acetate

-

Assay Buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT)

-

cAMP (substrate)

-

Snake venom nucleotidase

-

Inorganic pyrophosphatase

-

Reagent for phosphate detection (e.g., malachite green)

-

Microplate reader

Protocol:

-

Assay Preparation:

-

Prepare a solution of Theophylline Sodium Acetate at various concentrations.

-

Prepare the PDE enzyme solution in Assay Buffer.

-

-

Enzyme Reaction:

-

In a 96-well plate, add the PDE enzyme solution.

-

Add the Theophylline Sodium Acetate solutions or vehicle control to the wells.

-

Pre-incubate for 10-15 minutes at 30°C.

-

Initiate the reaction by adding cAMP.

-

Incubate for a defined period (e.g., 30 minutes) at 30°C.

-

-

Signal Detection:

-

Stop the reaction by adding a stop solution (if required by the kit).

-

Add snake venom nucleotidase and inorganic pyrophosphatase to convert the resulting AMP and pyrophosphate to adenosine and inorganic phosphate.

-

Add the phosphate detection reagent (e.g., malachite green) and incubate to allow color development.

-

Measure the absorbance at the appropriate wavelength (e.g., 620 nm for malachite green).

-

-

Data Analysis:

-

Calculate the percentage of PDE inhibition for each theophylline concentration compared to the vehicle control.

-

Plot the dose-response curve and determine the IC50 value.

-

Adenosine Receptor Binding Assay

This competitive binding assay is used to determine the affinity of theophylline for adenosine receptors.

Materials:

-

Cell membranes expressing the adenosine receptor subtype of interest (e.g., from CHO cells stably expressing human A1 or A2A receptors).

-

Radiolabeled ligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A).

-

Theophylline Sodium Acetate

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂)

-

Non-specific binding control (e.g., a high concentration of an unlabeled adenosine receptor agonist/antagonist like NECA).

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Protocol:

-

Assay Setup:

-

In test tubes, combine the cell membranes, radiolabeled ligand at a concentration near its Kd, and varying concentrations of Theophylline Sodium Acetate.

-

Include tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled ligand).

-

-

Incubation:

-

Incubate the mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Washing:

-

Rapidly filter the contents of each tube through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold Assay Buffer to remove unbound radioligand.

-

-

Radioactivity Measurement:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the theophylline concentration.

-

Determine the IC50 value and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

-

Cytokine Release Assay

This protocol measures the effect of theophylline on the release of pro- and anti-inflammatory cytokines from immune cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., THP-1).

-

Theophylline Sodium Acetate

-

Lipopolysaccharide (LPS) or other inflammatory stimulus

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

ELISA kits for the cytokines of interest (e.g., TNF-α, IL-8, IL-10)

-

Microplate reader

Protocol:

-

Cell Culture and Treatment:

-

Culture the cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of Theophylline Sodium Acetate for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a suitable incubation period (e.g., 24 hours). Include unstimulated and vehicle-treated controls.

-

-

Supernatant Collection:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the cell culture supernatants.

-

-

Cytokine Measurement:

-

Perform ELISA for the target cytokines according to the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve for each cytokine.

-

Calculate the concentration of each cytokine in the samples.

-

Determine the effect of theophylline on cytokine release compared to the stimulated control.

-

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the induction of apoptosis by theophylline in inflammatory cells.

Materials:

-

Neutrophils or eosinophils isolated from human peripheral blood

-

Theophylline Sodium Acetate

-